molecular formula C10H8O3 B158862 1-(6-Hydroxybenzofuran-5-yl)ethanone CAS No. 1627-20-9

1-(6-Hydroxybenzofuran-5-yl)ethanone

Cat. No. B158862
CAS RN: 1627-20-9
M. Wt: 176.17 g/mol
InChI Key: XUFMHYCAEFKSQB-UHFFFAOYSA-N
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Description

1-(6-Hydroxybenzofuran-5-yl)ethanone is a chemical compound with the molecular formula C10H8O3 . It has an average mass of 176.169 Da and a monoisotopic mass of 176.047348 Da .


Synthesis Analysis

The synthesis of benzofuran derivatives, such as 1-(6-Hydroxybenzofuran-5-yl)ethanone, has been a topic of interest in recent years due to their biological activities . Novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 1-(6-Hydroxybenzofuran-5-yl)ethanone consists of a benzofuran ring attached to an ethanone group . The benzofuran ring is a heterocyclic compound, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Physical And Chemical Properties Analysis

1-(6-Hydroxybenzofuran-5-yl)ethanone has a molecular formula of C10H8O3, an average mass of 176.169 Da, and a monoisotopic mass of 176.047348 Da . More detailed physical and chemical properties are not available from the current search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : The synthesis of compounds related to 1-(6-Hydroxybenzofuran-5-yl)ethanone has been explored using various methods, such as click chemistry, Diels–Alder reactions, and anionic ortho-Fries rearrangement. These methods are pivotal in creating functionalized benzofuran derivatives for further study and potential applications (Govindhan et al., 2017); (Dastoorani et al., 2016); (Pradhan & De, 2005).

Biochemical Interactions and Antimicrobial Activity

  • Biochemical Interactions : Compounds structurally similar to 1-(6-Hydroxybenzofuran-5-yl)ethanone have been studied for their interactions with proteins like human serum albumin. These interactions are crucial for understanding the pharmacokinetics of these compounds (Govindhan et al., 2017).
  • Antimicrobial Properties : Various derivatives of benzofuran have been synthesized and tested for antimicrobial activity. This research is significant for the development of new pharmaceutical agents with potential applications in combating microbial infections (Wanjari, 2020); (Chen et al., 2008).

Therapeutic Potential

  • Anticancer Activity : Hydroxyl-containing benzo[b]thiophene analogs, which are structurally related to 1-(6-Hydroxybenzofuran-5-yl)ethanone, have shown selectivity towards laryngeal cancer cells. This research provides insights into the potential therapeutic applications of these compounds in cancer treatment (Haridevamuthu et al., 2023).

Chemical Properties and Applications

  • Chemical Properties and Reactions : Studies on derivatives of 1-(6-Hydroxybenzofuran-5-yl)ethanone have focused on their chemical properties, including reactivity and stability. These properties are important for determining the suitability of these compounds in various chemical and pharmaceutical applications (Patel & Soman, 2009).

Future Directions

Benzofuran compounds, including 1-(6-Hydroxybenzofuran-5-yl)ethanone, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on exploring their biological activities further and developing novel methods for their synthesis.

properties

IUPAC Name

1-(6-hydroxy-1-benzofuran-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6(11)8-4-7-2-3-13-10(7)5-9(8)12/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFMHYCAEFKSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C2C(=C1)C=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465725
Record name 1-(6-hydroxybenzofuran-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Hydroxybenzofuran-5-yl)ethanone

CAS RN

1627-20-9
Record name 1-(6-hydroxybenzofuran-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
BC Raju, RN Rao, P Suman, P Yogeeswari… - Bioorganic & medicinal …, 2011 - Elsevier
Abstract Series of 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives 7a–7zb, 8a–8d and 9a–9d were synthesized and screened for their in vitro anti-mycobacterial …
Number of citations: 134 www.sciencedirect.com
MJ Lear, O Simon, TL Foley, MD Burkart… - Journal of natural …, 2009 - ACS Publications
(±)-Laetirobin (1) was isolated as a cytostatic lead from Laetiporus sulphureus growing parasitically on the black locust tree, Robinia pseudoacacia, by virtue of a reverse-immunoaffinity …
Number of citations: 34 pubs.acs.org
MJ Mphahlele, S Gildenhuys, EN Agbo - International Journal of …, 2019 - mdpi.com
A series of novel 2-carbo–substituted 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehydes and their 6-(4-trifluoromethyl)phenylhydrazono derivatives have been prepared and evaluated for …
Number of citations: 10 www.mdpi.com
TY Lin, CY Chou, YH Chen, CK Ku, MJ Don - Phytochemistry Letters, 2022 - Elsevier
A total synthesis of four flavans with a furan ring in different positions (1–4) was achieved successfully. The flavan was synthesized from flavanone by reduction and followed by …
Number of citations: 4 www.sciencedirect.com

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